molecular formula C10H9N3O2 B1610704 5-Methyl-2-(pyridin-3-YL)-3H-imidazole-4-carboxylic acid CAS No. 864461-16-5

5-Methyl-2-(pyridin-3-YL)-3H-imidazole-4-carboxylic acid

Cat. No. B1610704
M. Wt: 203.2 g/mol
InChI Key: VRHSEUBQEPIPNJ-UHFFFAOYSA-N
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Description

“5-Methyl-2-(pyridin-3-YL)-3H-imidazole-4-carboxylic acid” is a complex organic compound. Unfortunately, I couldn’t find specific information about this compound12.



Synthesis Analysis

The synthesis of such complex organic compounds often involves multiple steps and various reagents. For instance, the Suzuki–Miyaura coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction1. It uses exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent1. However, I couldn’t find specific synthesis methods for “5-Methyl-2-(pyridin-3-YL)-3H-imidazole-4-carboxylic acid” in the available resources123.



Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry. Unfortunately, I couldn’t find specific information about the molecular structure of “5-Methyl-2-(pyridin-3-YL)-3H-imidazole-4-carboxylic acid” in the available resources4.



Chemical Reactions Analysis

The chemical reactions involving “5-Methyl-2-(pyridin-3-YL)-3H-imidazole-4-carboxylic acid” could be complex and depend on the conditions and reagents used. Unfortunately, I couldn’t find specific information about the chemical reactions of this compound in the available resources125.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, stability, and reactivity. Unfortunately, I couldn’t find specific information about the physical and chemical properties of “5-Methyl-2-(pyridin-3-YL)-3H-imidazole-4-carboxylic acid” in the available resources16.


Safety And Hazards

Future Directions

The future directions for research on “5-Methyl-2-(pyridin-3-YL)-3H-imidazole-4-carboxylic acid” could involve further studies on its synthesis, properties, and potential applications. Unfortunately, I couldn’t find specific information about the future directions for this compound in the available resources172.


Please note that this analysis is based on the limited information available and may not be comprehensive. For a more detailed analysis, please consult a specialist or refer to scientific literature.


properties

IUPAC Name

5-methyl-2-pyridin-3-yl-1H-imidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-6-8(10(14)15)13-9(12-6)7-3-2-4-11-5-7/h2-5H,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRHSEUBQEPIPNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1)C2=CN=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30479109
Record name 5-Methyl-2-(pyridin-3-yl)-1H-imidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30479109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-(pyridin-3-YL)-3H-imidazole-4-carboxylic acid

CAS RN

864461-16-5
Record name 5-Methyl-2-(pyridin-3-yl)-1H-imidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30479109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Methyl-2-(pyridin-3-YL)-3H-imidazole-4-carboxylic acid
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5-Methyl-2-(pyridin-3-YL)-3H-imidazole-4-carboxylic acid
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5-Methyl-2-(pyridin-3-YL)-3H-imidazole-4-carboxylic acid
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5-Methyl-2-(pyridin-3-YL)-3H-imidazole-4-carboxylic acid

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